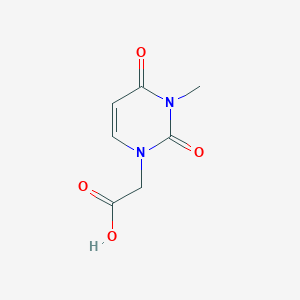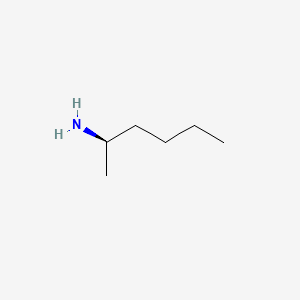
3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C24H18N2O5 and its molecular weight is 414.417. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound's related structures have been synthesized and characterized for different scientific purposes. For instance, the synthesis and electrochemical behavior of novel organosoluble metal-free and metallophthalocyanines, including those with similar structures, have been explored for their potential applications in various fields, such as electrocatalysis and photovoltaics (Bıyıklıoğlu et al., 2008). Additionally, the synthesis of new mononuclear tri-spin lanthanide-nitronyl nitroxide radical compounds has been reported, demonstrating the compound's relevance in the study of magnetic properties and single-molecule magnet (SMM) behavior (Li et al., 2015).
Material Science Applications
In material science, the study of the compound and its derivatives has led to insights into improving solid-state emission and tuning optical properties of polymers. For example, postfunctionalization of poly(3-hexylthiophene) with various functional groups, including nitro and methoxy, has shown significant effects on the optical and photophysical properties, suggesting its utility in enhancing polymer-based photovoltaic cells and light-emitting devices (Li et al., 2002).
Chemical Synthesis and Reactivity
The chemical reactivity of structures related to 3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile has been extensively studied. For instance, conjugate addition with organometallics and nitration of nitroxide (aminoxyl) free radicals were explored to synthesize cross-linking spin label reagents, highlighting the compound's versatility in synthetic chemistry (Hideg et al., 1988).
Theoretical and Computational Studies
Computational and theoretical analyses have played a crucial role in understanding the compound's properties and potential applications. For example, a detailed study on the molecular conformation, vibrational and electronic transitions, and non-linear optical properties of a similar compound provided insights into its use as a nonlinear optical material, furthering the understanding of its electronic properties and potential applications in optoelectronics (Asiri et al., 2011).
Eigenschaften
IUPAC Name |
(Z)-2-benzoyl-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-30-23-14-18(13-20(15-25)24(27)19-5-3-2-4-6-19)9-12-22(23)31-16-17-7-10-21(11-8-17)26(28)29/h2-14H,16H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSCMIXVVCHWRE-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2987351.png)
![3-Methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2987352.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2987353.png)


![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)

![methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2987359.png)
![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2987363.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)

